1-(4-Chlorobenzoyl)piperidin-4-one
Overview
Description
1-(4-Chlorobenzoyl)piperidin-4-one is an organic compound with the molecular formula C12H12ClNO2 It is a derivative of piperidine, a six-membered ring containing five carbon atoms and one nitrogen atom The compound features a 4-chlorobenzoyl group attached to the piperidin-4-one structure
Mechanism of Action
Target of Action
The primary target of 1-(4-Chlorobenzoyl)piperidin-4-one is Monoacylglycerol lipase (MAGL) . MAGL is an enzyme that plays a crucial role in the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), which is involved in various physiological processes such as pain, inflammation, appetite, memory, and emotion .
Mode of Action
This compound interacts with MAGL in a reversible manner . This compound inhibits the activity of MAGL, thereby preventing the breakdown of 2-AG . The inhibition of MAGL leads to an increase in the levels of 2-AG, which can then activate the G protein-coupled cannabinoid receptors, CB1 and CB2 .
Biochemical Pathways
The inhibition of MAGL by this compound affects the endocannabinoid system. This system is involved in the regulation of various physiological processes. By preventing the degradation of 2-AG, this compound enhances the signaling of the endocannabinoid system . This can have various downstream effects, depending on the specific physiological process that is being modulated.
Pharmacokinetics
The compound’s molecular weight (23768 g/mol) and formula (C12H12ClNO2) suggest that it may have good bioavailability
Result of Action
The inhibition of MAGL by this compound leads to an increase in the levels of 2-AG. This can result in the activation of the cannabinoid receptors, CB1 and CB2, and the modulation of various physiological processes. The specific molecular and cellular effects will depend on the particular process that is being affected .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Chlorobenzoyl)piperidin-4-one can be synthesized through several synthetic routes. One common method involves the acylation of piperidin-4-one with 4-chlorobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity. Industrial methods often focus on minimizing waste and reducing production costs while maintaining product quality .
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorobenzoyl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohol derivatives.
Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, resulting in the formation of amides or thioesters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at low temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under inert atmosphere.
Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethylformamide or acetonitrile, often with the addition of a base like triethylamine.
Major Products Formed
Oxidation: N-oxides
Reduction: Alcohol derivatives
Substitution: Amides, thioesters
Scientific Research Applications
1-(4-Chlorobenzoyl)piperidin-4-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antimalarial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
1-(4-Chlorobenzoyl)piperidin-4-one can be compared with other similar compounds, such as:
- 1-(4-Fluorobenzoyl)piperidin-4-one
- 1-(4-Bromobenzoyl)piperidin-4-one
- 1-(4-Methylbenzoyl)piperidin-4-one
These compounds share a similar piperidin-4-one core structure but differ in the substituent on the benzoyl group. The presence of different substituents can influence the compound’s reactivity, biological activity, and physical properties. For instance, the chlorobenzoyl group in this compound may confer unique antimicrobial properties compared to its fluorinated or brominated counterparts .
Biological Activity
1-(4-Chlorobenzoyl)piperidin-4-one is a synthetic organic compound that belongs to the class of piperidin-4-ones. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including anticancer, antiviral, and antimicrobial properties. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that illustrate its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a piperidine ring substituted with a 4-chlorobenzoyl group at the nitrogen position, which contributes to its reactivity and biological properties. The carbonyl group adjacent to the nitrogen enhances its interaction with biological targets.
Anticancer Activity
Research indicates that derivatives of piperidin-4-one, including this compound, exhibit significant cytotoxic effects against various cancer cell lines.
- Case Study : A study demonstrated that certain derivatives showed cytotoxicity with IC50 values ranging from 1 to 5 μg/mL against cancer cell lines, indicating strong potential for further development as anticancer agents.
Antiviral Activity
The antiviral potential of this compound has been explored in the context of its activity against coronaviruses.
- Research Findings : In a study evaluating 63 analogues against human coronavirus 229E, compounds similar to this compound were found to inhibit viral replication with micromolar activity. The mechanism of action was identified as targeting viral polyprotein processing and RNA synthesis .
Antimicrobial Activity
The antimicrobial properties of piperidin-4-one derivatives have been well-documented, with evidence showing significant activity against various bacterial and fungal strains.
- Data Summary : In vitro studies revealed that several synthesized compounds exhibited notable antibacterial activity when tested against strains such as Staphylococcus aureus and Escherichia coli, outperforming standard antibiotics like ampicillin.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of piperidine derivatives.
Compound Name | Structural Features | Notable Activities |
---|---|---|
1-(3-Chlorobenzoyl)piperidin-4-one | Similar piperidine structure | Antimicrobial activity |
1-(2-Chlorobenzoyl)piperidin-4-one | Variation in chlorobenzoyl substitution | Cytotoxic effects against cancer cells |
1-(4-Bromobenzoyl)piperidin-4-one | Bromine substitution instead of chlorine | Potential anti-inflammatory properties |
1-(Phenylacetyl)piperidin-4-one | Different acyl group | Neuroprotective effects |
This table illustrates how variations in substituents influence the biological activity of piperidine derivatives, highlighting their versatility in medicinal chemistry.
Mechanistic Insights
The mechanisms through which this compound exerts its biological effects are being actively researched. Studies have suggested that the compound may interact with specific receptors or enzymes involved in disease processes.
- Example : One study indicated that derivatives could serve as inhibitors for enzymes such as monoacylglycerol lipase (MAGL), with optimized compounds demonstrating a Ki value of 0.65 µM.
Properties
IUPAC Name |
1-(4-chlorobenzoyl)piperidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO2/c13-10-3-1-9(2-4-10)12(16)14-7-5-11(15)6-8-14/h1-4H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVTSPGAEYDBBSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C(=O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20570316 | |
Record name | 1-(4-Chlorobenzoyl)piperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20570316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144947-47-7 | |
Record name | 1-(4-Chlorobenzoyl)piperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20570316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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